molecular formula C11H6F4O3 B8325444 6-Fluoro-3-(trifluoroacetyl)-4-chromanone

6-Fluoro-3-(trifluoroacetyl)-4-chromanone

Cat. No.: B8325444
M. Wt: 262.16 g/mol
InChI Key: AQFGDHPLKBCKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(trifluoroacetyl)-4-chromanone is a useful research compound. Its molecular formula is C11H6F4O3 and its molecular weight is 262.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6F4O3

Molecular Weight

262.16 g/mol

IUPAC Name

6-fluoro-3-(2,2,2-trifluoroacetyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C11H6F4O3/c12-5-1-2-8-6(3-5)9(16)7(4-18-8)10(17)11(13,14)15/h1-3,7H,4H2

InChI Key

AQFGDHPLKBCKPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)F)C(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl trifluoroacetate (4.33 g, 30 mmol) was dissolved in ether (25 mL) and treated with sodium methoxide (25%, 7.08 g, 33 mmol). To the stirred solution was added 6-fluoro-4-chromanone (4.92 g, 30 mmol) and additional ether (10 mL). The reaction was stirred at room temperature overnight (19.0 hours) and treated with 3N hydrochloric acid (15 mL). The organic layer was collected, washed with brine, dried over MgSO4, concentrated in vacuo and recrystallized from ether/hexane to give a yellow solid (3.98 g, 51%): mp 107°-112° C.; 1H NMR (CDCl3) 300 MHz 14.95 (s, 1H) 7.52 (dd, 1H) 7.23 (m, 1H) 6.97 (m, 1H) 5.07 (s, 2H); 19F NMR (CDCl3) 300 MHz -72.60 (s), -119.93 (m). Mass spectrum: M+=262.
Quantity
4.33 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
7.08 g
Type
reactant
Reaction Step Two
Quantity
4.92 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Yield
51%

Synthesis routes and methods II

Procedure details

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